4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol
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Overview
Description
4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is a chemical compound with the molecular formula C14H11BrF3NO2 and a molecular weight of 362.148 g/mol . This compound is known for its unique structure, which includes a bromine atom, a trifluoromethoxy group, and an imino group attached to a phenol ring. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)phenol: Similar structure but lacks the imino group.
4-Bromo-2-[(E)-({4-[(E)-2-(4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}phenyl)ethenyl]phenyl}imino)methyl]phenol: More complex structure with additional bromine and imino groups.
Uniqueness
4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is unique due to the presence of both a trifluoromethoxy group and an imino group attached to the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research .
Properties
Molecular Formula |
C14H9BrF3NO2 |
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Molecular Weight |
360.13 g/mol |
IUPAC Name |
4-bromo-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C14H9BrF3NO2/c15-10-1-6-13(20)9(7-10)8-19-11-2-4-12(5-3-11)21-14(16,17)18/h1-8,20H |
InChI Key |
WCEFUYHJDISPOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)OC(F)(F)F |
Origin of Product |
United States |
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